{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine
Overview
Description
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine, also known as NPA, is a chemical compound that has been widely studied for its potential use in scientific research. NPA is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in a variety of cellular processes. The ability of NPA to inhibit PKC makes it a valuable tool for studying the biochemical and physiological effects of PKC in various experimental models.
Scientific Research Applications
1,3-Dipolar Cycloaddition Reactions : Holt and Fiksdahl (2007) investigated the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions. They found that these reactions afforded tetrazolinones and substituted amines with good yield, demonstrating the utility of nitropyridyl isocyanates in such reactions (Holt & Fiksdahl, 2007).
SNH Alkyl Carbamoyl Amination : Avakyan et al. (2017) developed a method for oxidative SNH alkyl carbamoyl amination of 3-nitropyridine. They observed the formation of a mixture of 1-alkyl(1,1-dialkyl)-3-(5-nitropyridin-2-yl)ureas and their nitroso analogs, which was a novel observation for 3-nitropyridine (Avakyan et al., 2017).
Reactions of N-Arylisoxazol-5-ones : Ang et al. (1992) described the reactions of ethyl 2-aryl-5-oxo-2,5-dihydroisoxazole-4-carbolate with various nucleophiles, including those with a nitropyridinyl substituent. Their study rationalized product formation in terms of predominant initial attack by the nucleophile (Ang et al., 1992).
Synthesis of Amides by Nucleophilic Substitution : Amangasieva et al. (2018) reported that 3-nitropyridine reacted with nitrogen-centered carboxylic acid amide anions to give N-(5-nitropyridin-2-yl) carboxamides. This reaction illustrates the potential for creating novel compounds through nucleophilic substitution (Amangasieva et al., 2018).
Synthesis of Nitro N,N′-Dipyridinylamines : Patriciu et al. (2007) discovered that the amination of 3-nitropyridines with aromatic amides generated unexpected products. This demonstrated the potential of oxidative nucleophilic substitution for accessing interesting 3-nitro-substituted N, N′-dipyridinylamines (Patriciu et al., 2007).
Selective Vicarious Nucleophilic Amination : Bakke et al. (2001) aminated several 3-nitropyridine compounds via vicarious nucleophilic substitution reactions, demonstrating a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines (Bakke et al., 2001).
Electron Impact Fragmentation Studies : Gawiuecki et al. (1992) studied the fragmentation of o-nitrodiarylamines on electron impact, which included compounds with a nitropyridinyl substituent. This study provides insights into the behavior of these compounds under specific conditions (Gawiuecki et al., 1992).
Highly Luminescent Tridentate N^C*N Platinum(II) Complexes : Vezzu et al. (2011) synthesized and studied the photophysical properties of platinum(II) complexes featuring ligands with nitropyridinyl substituents. These complexes demonstrated high luminescence and minimal self-quenching, indicating their potential in photophysical applications (Vezzu et al., 2011).
Anticancer Activities of Novel Mannich Bases : Demirci and Demirbas (2019) synthesized Mannich bases starting from compounds including 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, and tested their anticancer activities against prostate cancer cell lines. This study highlights the potential therapeutic applications of compounds derived from nitropyridinyl substituents (Demirci & Demirbas, 2019).
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis . These compounds have also shown promising fungicidal activity .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis and demonstrated excellent fungicidal activity . This suggests that {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine might have similar effects.
properties
IUPAC Name |
3-(3-nitropyridin-2-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBCZXYGNFDGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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